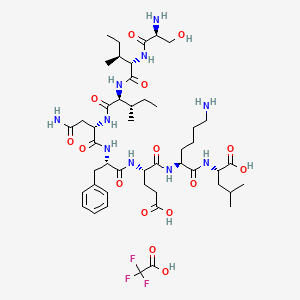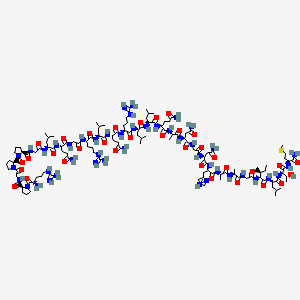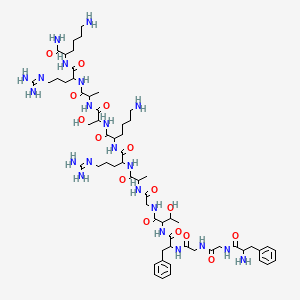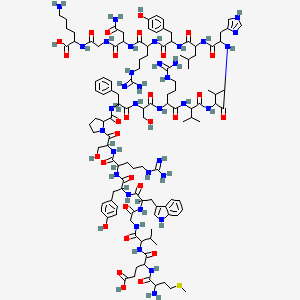
GPRP acetate
Overview
Description
GPRP acetate (Gly-Pro-Arg-Pro acetate) is a fibrin polymerization inhibitor that inhibits the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex (GPIIb/IIIa) . It has a molecular formula of C20H35N7O7 .
Molecular Structure Analysis
The molecular structure of GPRP acetate is complex, with a molecular weight of 485.5 g/mol . The IUPAC name is acetic acid; (2 S )-1- [ (2 S )-2- [ [ (2 S )-1- (2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5- (diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid .Physical And Chemical Properties Analysis
GPRP acetate has a molecular weight of 485.5 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 9 . The exact mass and monoisotopic mass are 485.25979648 g/mol . The topological polar surface area is 235 Ų .Scientific Research Applications
Plant Growth Regulation
GPRP acetate has been studied for its role in plant growth, particularly in Arabidopsis . The Glycine- and Proline-Rich Protein AtGPRP3 has been shown to negatively regulate plant growth. Overexpression of AtGPRP3 retards growth, while knockout accelerates it, suggesting a potential application in controlling plant development .
Stress Response in Plants
Research indicates that GPRP acetate may play a crucial role in plants’ response to abiotic stresses such as drought, salt, and cold. The expression of GPRP-related genes is significantly induced under these stress conditions, which could be leveraged to develop crops with enhanced stress tolerance .
Fibrin Polymerization Inhibition
GPRP acetate is known to inhibit the spontaneous polymerization of fibrin monomers. This property is utilized in cardiovascular research, particularly in understanding blood clot formation and developing anticoagulant therapies .
Platelet Aggregation Inhibition
The compound also inhibits ADP-induced platelet aggregation, which is a critical step in thrombus formation. This application is significant in the development of treatments for thrombotic diseases .
Protein Interaction Studies
GPRP acetate interacts with various proteins, such as CAT2 and CAT3 in Arabidopsis, which are involved in plant growth. This interaction is used to study protein functions and their role in physiological processes .
Crystal Formation in Biochemical Studies
GPRP acetate has been used in the formation of crystals for structural analysis, such as those composed of GPRP and fibrinogen fragments. This application is valuable in molecular biology for understanding protein structures and interactions .
properties
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSTPIIKNCGRE-QKWXXBCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GPRP acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











